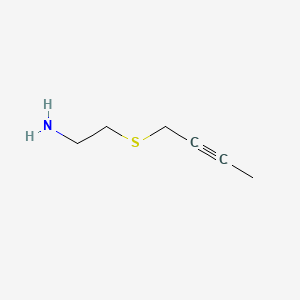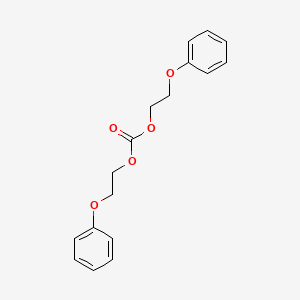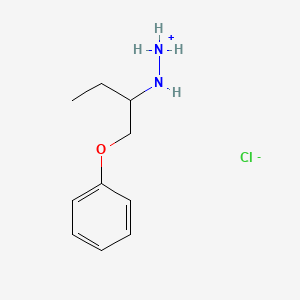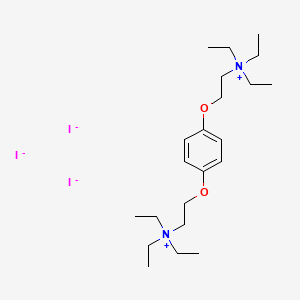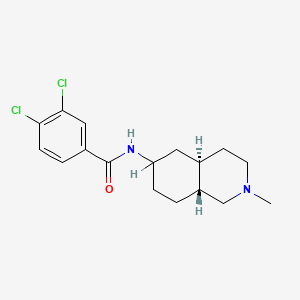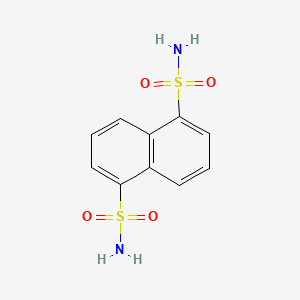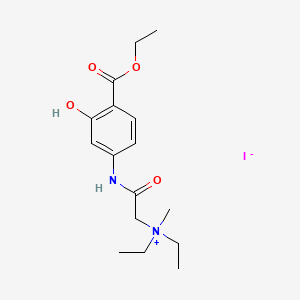
Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide is a synthetic compound that belongs to the class of salicylate esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide typically involves the esterification of salicylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters is crucial to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted salicylates
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an active ingredient in antimicrobial drugs.
Industry: Utilized in the formulation of cosmetic products due to its UV-absorbing properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide involves the inhibition of microbial growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes and pathways in bacteria and fungi, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ethyl salicylate: Known for its use in perfumery and as a flavoring agent.
Methyl salicylate: Commonly used in topical analgesics for its pain-relieving properties.
Glycol salicylate: Used in combination with other salicylates for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
73680-85-0 |
|---|---|
Molekularformel |
C16H25IN2O4 |
Molekulargewicht |
436.28 g/mol |
IUPAC-Name |
[2-(4-ethoxycarbonyl-3-hydroxyanilino)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C16H24N2O4.HI/c1-5-18(4,6-2)11-15(20)17-12-8-9-13(14(19)10-12)16(21)22-7-3;/h8-10H,5-7,11H2,1-4H3,(H-,17,19,20,21);1H |
InChI-Schlüssel |
HXVWCFCWNSPFSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1)C(=O)OCC)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


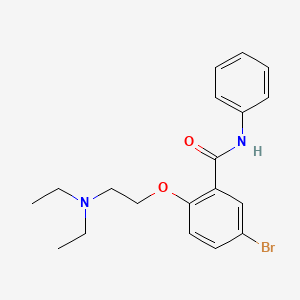

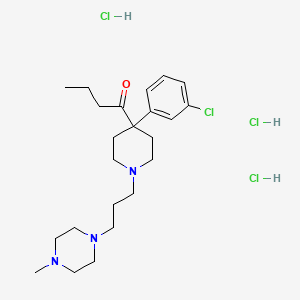
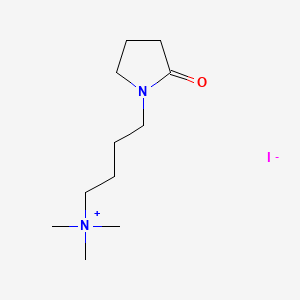
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
